N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is a complex organic compound characterized by its unique chemical structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE involves several steps. Typically, the process begins with the preparation of the chlorinated phenyl ring, followed by the introduction of the trifluoromethyl group. The benzotriazole moiety is then attached through a series of reactions, including nitration and acetylation. The final step involves the coupling of the benzotriazole derivative with the chlorinated phenyl ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Scientific Research Applications
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE can be compared with similar compounds such as:
4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE: This compound shares the chlorinated phenyl and trifluoromethyl groups but differs in its functional groups and overall reactivity.
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar in structure but lacks the benzotriazole moiety, leading to different chemical and biological properties.
These comparisons highlight the unique aspects of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE, particularly its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C15H9ClF3N5O4 |
---|---|
Molecular Weight |
415.71 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-nitrobenzotriazol-1-yl)oxyacetamide |
InChI |
InChI=1S/C15H9ClF3N5O4/c16-8-1-3-11(10(5-8)15(17,18)19)20-14(25)7-28-23-13-6-9(24(26)27)2-4-12(13)21-22-23/h1-6H,7H2,(H,20,25) |
InChI Key |
KGVGAJKZDTWDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.